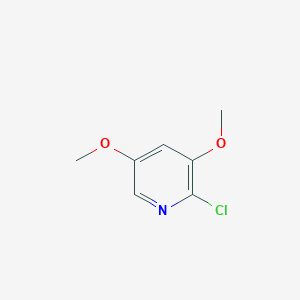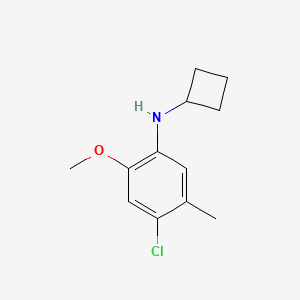
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C12H16ClNO It is a derivative of aniline, featuring a chloro group, a cyclobutyl group, a methoxy group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted anilines.
科学研究应用
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline can be compared with other similar compounds, such as:
4-chloro-2-methylaniline: Similar structure but lacks the cyclobutyl and methoxy groups.
2-methoxy-5-methylaniline: Similar structure but lacks the chloro and cyclobutyl groups.
2-bromo-4-methylaniline: Similar structure but has a bromo group instead of a chloro group.
These comparisons highlight the unique features of this compound, such as the presence of the cyclobutyl and methoxy groups, which may confer specific chemical and biological properties.
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-11(14-9-4-3-5-9)12(15-2)7-10(8)13/h6-7,9,14H,3-5H2,1-2H3 |
InChI 键 |
YJMDHJCTEUQYBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)OC)NC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


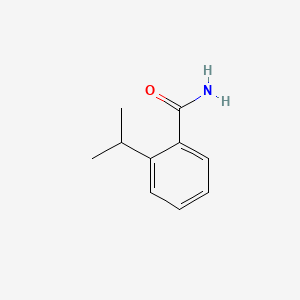
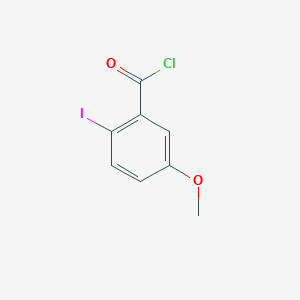
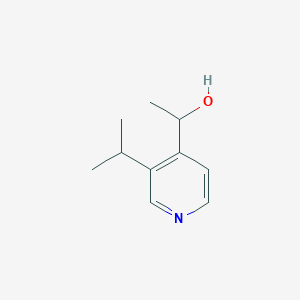
![2-(Benzo[b]thiophen-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12956244.png)

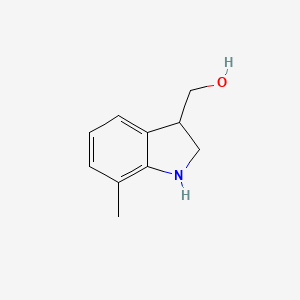
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
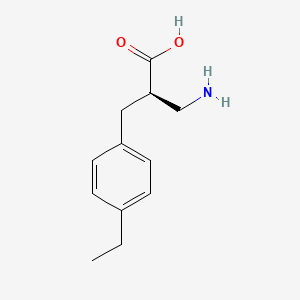
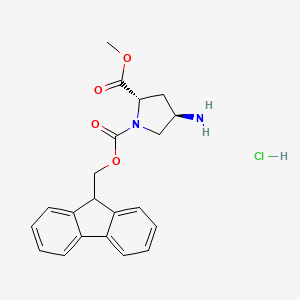
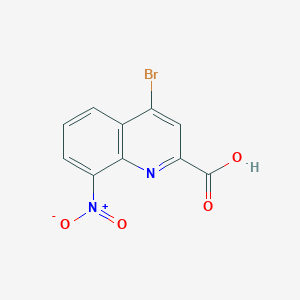
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
